2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one
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Overview
Description
2-(Methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one is a heterocyclic compound that features a cyclopenta[b]pyridine core with a methylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which undergo cyclization and subsequent transformations to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Cyclization: The compound can form additional ring structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Thiolates or amines for substitution reactions.
Cyclization Conditions: Elevated temperatures and the presence of bases such as sodium methoxide.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Cyclized Products: Formed from intramolecular cyclization reactions.
Scientific Research Applications
2-(Methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]pyridine Derivatives: These compounds share the core structure but may have different substituents, such as alkyl or aryl groups.
Pyrimidine Derivatives: Compounds like pyrido[2,3-d]pyrimidin-5-ones, which have similar heterocyclic structures and biological activities.
Uniqueness
2-(Methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyclopenta[b]pyridine derivatives and pyrimidine analogs.
Properties
CAS No. |
1547812-31-6 |
---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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